4-(4-Bromophenyl)-1,2-oxazol-3-amine
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Overview
Description
4-(4-Bromophenyl)-1,2-oxazol-3-amine is an organic compound that belongs to the class of oxazoles It features a bromophenyl group attached to an oxazole ring, which is further substituted with an amine group
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Similar compounds have been synthesized and evaluated for their in vitro antimicrobial activity and anticancer activity .
Pharmacokinetics
Similar compounds have shown promising adme properties in molecular docking studies .
Result of Action
Similar compounds have exhibited promising antimicrobial activity and anticancer activity .
Action Environment
Similar compounds have been evaluated under various conditions, suggesting that environmental factors could potentially influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1,2-oxazol-3-amine typically involves the reaction of 4-bromobenzoyl chloride with hydroxylamine hydrochloride to form 4-(4-bromophenyl)-1,2-oxazol-3-one. This intermediate is then treated with ammonia or an amine to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium iodide, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles.
Oxidation and Reduction: Products include oxazole derivatives with different oxidation states.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
4-(4-Bromophenyl)-1,2-oxazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential antimicrobial and anticancer agents.
Materials Science: It is used in the development of liquid crystal polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but has a hydroxy group instead of an amine group.
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a thiazole ring instead of an oxazole ring.
Uniqueness
4-(4-Bromophenyl)-1,2-oxazol-3-amine is unique due to its specific substitution pattern and the presence of both a bromophenyl group and an amine group on the oxazole ring. This unique structure imparts specific chemical and biological properties that are valuable in various research applications .
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-13-12-9(8)11/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBOFWOEZSVZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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